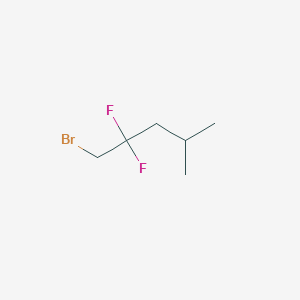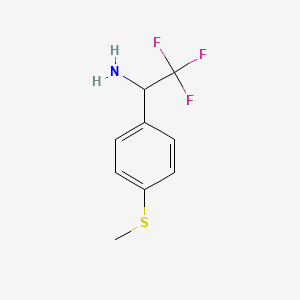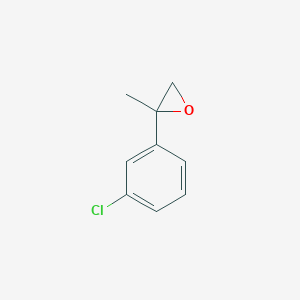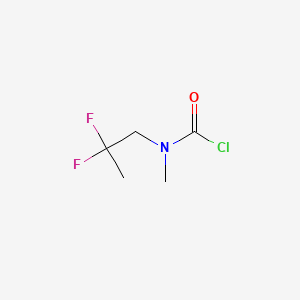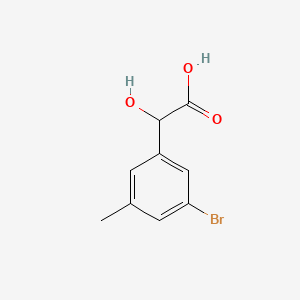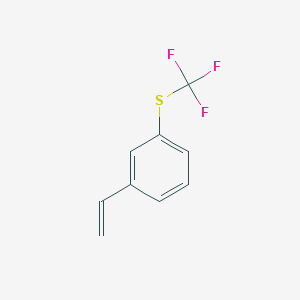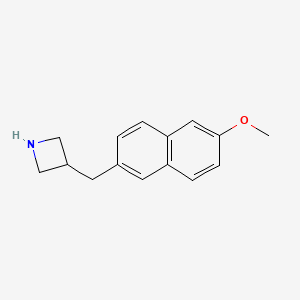
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine is an organic compound with the molecular formula C15H17NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxynaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Methoxynaphthalen-2-yl)methyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxynaphthalene and azetidine.
Reaction Conditions: The methoxynaphthalene is first functionalized to introduce a suitable leaving group, such as a halide or tosylate. This intermediate is then reacted with azetidine under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-2-naphthylmethylazetidine, while reduction of the azetidine ring can produce a more saturated nitrogen-containing compound.
科学的研究の応用
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential neuroprotective effects, particularly in the context of ischemic brain injury. It has shown promise in reducing oxidative stress and inflammation, making it a candidate for further drug development.
Materials Science: The unique structural features of this compound make it a potential building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 3-((6-Methoxynaphthalen-2-yl)methyl)azetidine involves several molecular targets and pathways:
Anti-inflammatory and Antioxidant Effects: The compound has been shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while downregulating pro-inflammatory mediators.
Mitochondrial Function: It improves mitochondrial ATP production and enhances the activity of enzymes involved in energy metabolism, such as Na+, K±ATPase and cytochrome c oxidase.
Cell Signaling: The compound modulates key signaling pathways, including the Akt pathway, which plays a role in cell survival and apoptosis.
類似化合物との比較
Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: This compound is structurally similar but features a propoxy group instead of a methoxy group.
Azetidine Derivatives: Various azetidine-based compounds have been explored for their potential therapeutic applications, particularly in the central nervous system.
Uniqueness
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine stands out due to its specific combination of a methoxynaphthalene moiety and an azetidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
3-[(6-methoxynaphthalen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C15H17NO/c1-17-15-5-4-13-7-11(2-3-14(13)8-15)6-12-9-16-10-12/h2-5,7-8,12,16H,6,9-10H2,1H3 |
InChIキー |
SASXINXJHGMSCW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


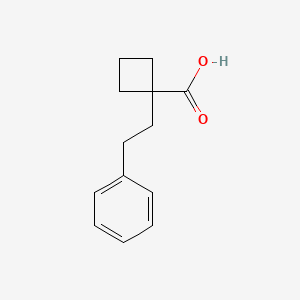
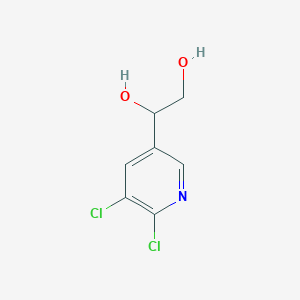


![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)


